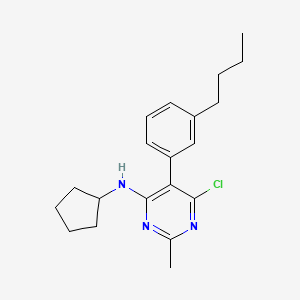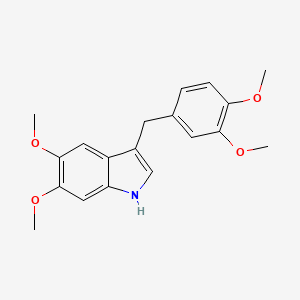
N,N-Dibenzoyl-3'-O-benzoyl-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzoyl-3’-O-benzoyl-2’-deoxyadenosine is a chemical compound that belongs to the class of nucleoside analogs. It is structurally derived from 2’-deoxyadenosine, a component of DNA, by the addition of benzoyl groups at the N,N- and 3’-O- positions. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzoyl-3’-O-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine, followed by selective benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods
Industrial production of N,N-Dibenzoyl-3’-O-benzoyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibenzoyl-3’-O-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dibenzoyl-3’-O-benzoyl-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzoyl-3’-O-benzoyl-2’-deoxyadenosine involves its incorporation into DNA, where it can interfere with DNA polymerase activity. This interference can lead to the inhibition of DNA replication and repair, making it a potential candidate for antiviral and anticancer therapies. The benzoyl groups may also enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-2’-deoxyadenosine: Similar structure but with fewer benzoyl groups.
N,N-Dibenzoyl-2’,3’-di-O-benzoyladenosine: Contains additional benzoyl groups at the 2’ and 3’ positions.
Uniqueness
N,N-Dibenzoyl-3’-O-benzoyl-2’-deoxyadenosine is unique due to its specific pattern of benzoylation, which imparts distinct chemical properties and biological activities
Propiedades
Número CAS |
201420-61-3 |
|---|---|
Fórmula molecular |
C31H25N5O6 |
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C31H25N5O6/c37-17-24-23(42-31(40)22-14-8-3-9-15-22)16-25(41-24)35-19-34-26-27(35)32-18-33-28(26)36(29(38)20-10-4-1-5-11-20)30(39)21-12-6-2-7-13-21/h1-15,18-19,23-25,37H,16-17H2/t23-,24+,25+/m0/s1 |
Clave InChI |
MSKJRWJDYWIRPP-ISJGIBHGSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)



![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)


